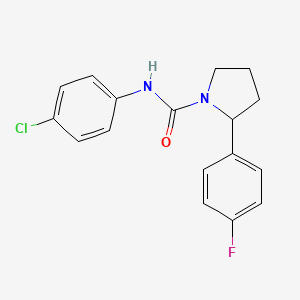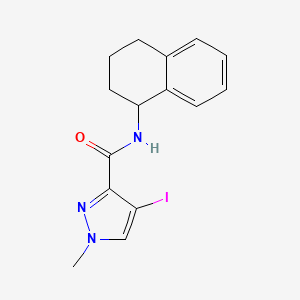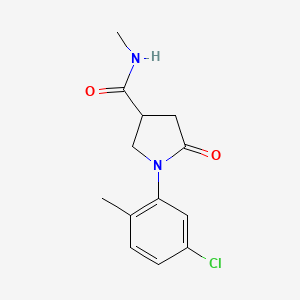
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the pyrrolidine family. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
CPCA binds to the DAT protein and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and behavioral effects. CPCA has also been found to be a partial agonist of the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and protein synthesis.
Biochemical and Physiological Effects:
CPCA has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting a potential role in the treatment of movement disorders such as Parkinson's disease. CPCA has also been found to have anxiolytic and antidepressant-like effects in animal models, indicating potential applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages for lab experiments. It is a highly selective inhibitor of the DAT protein, making it a useful tool for studying the role of dopamine in various physiological and behavioral processes. CPCA is also relatively easy to synthesize and purify, making it accessible to researchers. However, CPCA has some limitations in lab experiments. It has low water solubility, which can limit its use in certain experiments. Additionally, CPCA has been found to be toxic at high doses, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for the study of CPCA. One potential direction is to investigate its potential applications in the treatment of movement disorders such as Parkinson's disease. Another direction is to explore its anxiolytic and antidepressant-like effects and its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to understand the mechanism of action of CPCA and its interactions with other neurotransmitter systems. Finally, the development of more water-soluble derivatives of CPCA could expand its use in various experimental settings.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of the DAT protein and has been found to have various biochemical and physiological effects. CPCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPCA, including its potential use in the treatment of movement disorders and anxiety and depression, and the development of more water-soluble derivatives.
Métodos De Síntesis
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride and 4-fluorobenzylamine in the presence of pyrrolidine and triethylamine. The resulting product is then purified through recrystallization to obtain CPCA in its pure form. The yield of the synthesis process is typically around 60%.
Aplicaciones Científicas De Investigación
CPCA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. CPCA has also been shown to inhibit the uptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-5-9-15(10-6-13)20-17(22)21-11-1-2-16(21)12-3-7-14(19)8-4-12/h3-10,16H,1-2,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMKPXQAJDHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)